3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
CAS No.: 349145-42-2
Cat. No.: VC6400224
Molecular Formula: C21H22N4O6S
Molecular Weight: 458.49
* For research use only. Not for human or veterinary use.
![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide - 349145-42-2](/images/structure/VC6400224.png)
Specification
CAS No. | 349145-42-2 |
---|---|
Molecular Formula | C21H22N4O6S |
Molecular Weight | 458.49 |
IUPAC Name | 3,4,5-trimethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Standard InChI | InChI=1S/C21H22N4O6S/c1-13-9-10-22-21(23-13)25-32(27,28)16-7-5-15(6-8-16)24-20(26)14-11-17(29-2)19(31-4)18(12-14)30-3/h5-12H,1-4H3,(H,24,26)(H,22,23,25) |
Standard InChI Key | JYZBFQJEGBCKPX-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Structural Analysis and Identification
Molecular Architecture
The compound features a benzamide core substituted with three methoxy groups at the 3-, 4-, and 5-positions, linked via an amide bond to a phenyl ring bearing a sulfamoyl group. The sulfamoyl group is further substituted with a pyrimidin-2-yl moiety. Key structural attributes include:
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Benzamide backbone: Provides a planar aromatic system conducive to π-π stacking interactions.
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Methoxy substituents: Enhance lipophilicity and influence electronic distribution .
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Sulfamoyl-phenyl linkage: Introduces polar sulfonamide functionality, potentially enabling hydrogen bonding with biological targets .
Table 1: Molecular Properties of 3,4,5-Trimethoxy-N-{4-[(Pyrimidin-2-yl)Sulfamoyl]Phenyl}Benzamide
Property | Value |
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Molecular Formula | C₂₀H₂₀N₄O₆S |
Molecular Weight | 444.46 g/mol |
logP (Partition Coefficient) | 1.5061 |
logD (Distribution Coefficient) | 0.7508 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 11 |
Polar Surface Area | 107.527 Ų |
Data derived from experimental measurements .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous benzamide derivatives are typically synthesized via:
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Acylation reactions: Coupling of carboxylic acids with amines using activating agents like EDCI or HOBt.
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Sulfonylation: Introduction of the sulfamoyl group via reaction of sulfonyl chlorides with amines .
For example, the synthesis of structurally related 2,3,4,5-tetrachlorobenzamides involves SN2 displacement reactions and decarbonylation/decarboxylation steps, as demonstrated in studies of boronated phthalimide analogs .
Solubility and Stability
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logSw (Aqueous Solubility): -2.8605, indicating low water solubility .
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logD at physiological pH: 0.7508, suggesting moderate lipophilicity suitable for membrane permeability.
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Steric Considerations: The achiral structure (ACHIRAL) simplifies synthetic optimization and reduces enantiomeric complexity .
Biological Activities and Mechanisms
Anticancer Applications
Boronated benzamide analogs demonstrate selective cytotoxicity against cancer cell lines (e.g., IC₅₀ <50 µM for colorectal carcinoma), with minimal effects on normal cells . While direct evidence for this compound is lacking, its methoxy and sulfamoyl groups align with pharmacophores associated with topoisomerase inhibition and apoptosis induction.
Computational and Experimental Validation Gaps
ADMET Profiling
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Predicted Metabolic Sites: Methoxy groups may undergo demethylation via cytochrome P450 enzymes, while the sulfamoyl group could resist hydrolysis.
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Toxicity Risks: High polar surface area (107.527 Ų) may limit blood-brain barrier penetration, reducing neurotoxicity .
Target Identification Challenges
Industrial and Research Applications
Drug Development
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Lead Optimization: The compound’s modular structure permits derivatization at the pyrimidine or methoxy positions to enhance potency or solubility.
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Combination Therapies: Potential synergy with existing chemotherapeutics or antidiabetic agents warrants investigation.
Agricultural Chemistry
Sulfonamide-bearing compounds are explored as fungicides and herbicides. The methoxy groups in this derivative could improve soil persistence and bioavailability .
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